molecular formula C14H11N3O3 B1328108 3-(4-Methoxyphenyl)[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid CAS No. 1082120-70-4

3-(4-Methoxyphenyl)[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid

Cat. No.: B1328108
CAS No.: 1082120-70-4
M. Wt: 269.25 g/mol
InChI Key: CGIAKDNWUZCZRP-UHFFFAOYSA-N
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Description

| 3-(4-Methoxyphenyl)[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid is a valuable chemical scaffold in medicinal chemistry and drug discovery research, particularly in the development of novel kinase inhibitors. This heterocyclic compound features a triazolopyridine core, a privileged structure in pharmaceutical agents, fused with a 4-methoxyphenyl group and a carboxylic acid functionality. The carboxylic acid group provides a critical handle for further synthetic modification, allowing researchers to create amide, ester, or other derivatives for structure-activity relationship (SAR) studies https://www.sciencedirect.com/topics/chemistry/medicinal-chemistry. Compounds within the triazolopyridine class have demonstrated significant biological activities and are frequently investigated as potential therapeutics. Specifically, derivatives of this chemical class have been explored as potent and selective inhibitors of various protein kinases, which are key regulators in cellular signaling pathways and prominent drug targets in oncology and inflammatory diseases https://pubs.acs.org/doi/10.1021/acs.jmedchem.9b01223. The presence of the methoxyphenyl moiety can influence the compound's pharmacokinetic properties, such as its metabolic stability and membrane permeability. Researchers utilize this building block in the design and synthesis of small molecule libraries to probe biological targets and develop new lead compounds. It is strictly for research applications in laboratory settings. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O3/c1-20-11-5-2-9(3-6-11)13-16-15-12-7-4-10(14(18)19)8-17(12)13/h2-8H,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGIAKDNWUZCZRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C3N2C=C(C=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methoxyphenyl)[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid typically involves an oxidative ring closure of a hydrazine intermediate. One common method uses sodium hypochlorite as the oxidant and ethanol as the solvent. The reaction is performed at room temperature for about 3 hours, followed by isolation of the product through extraction and purification using alumina .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scalable and cost-effective synthetic routes. These methods often focus on optimizing reaction conditions to increase yield and purity, employing green chemistry principles where possible .

Chemical Reactions Analysis

Types of Reactions

3-(4-Methoxyphenyl)[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted triazolopyridines, which can be further functionalized for specific applications .

Scientific Research Applications

Cancer Therapy

Recent studies have highlighted the potential of 3-(4-Methoxyphenyl)[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid as an inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1), which plays a crucial role in immune regulation and tumor progression. Inhibiting IDO1 can enhance the immune response against tumors, making this compound a promising candidate for cancer immunotherapy. The compound has shown sub-micromolar potency and excellent metabolic stability in vitro, indicating its potential for further development as an anti-cancer agent .

Neurological Disorders

The compound has also been investigated for its therapeutic effects on neurological and psychiatric disorders. Its derivatives have been shown to possess neuroprotective properties and may help in the treatment or prevention of conditions such as depression and anxiety. This application is supported by findings that demonstrate the ability of these compounds to modulate neurotransmitter systems and exhibit anti-inflammatory effects in the central nervous system .

Antioxidant Activity

Research indicates that derivatives of this compound exhibit antioxidant properties. This activity is crucial for protecting cells from oxidative stress-related damage, which is implicated in various diseases including cancer and neurodegenerative disorders .

Herbicidal Applications

Some studies have suggested that this compound may also possess herbicidal properties, making it useful in agricultural applications for weed management. Its efficacy in inhibiting plant growth suggests potential for developing environmentally friendly herbicides .

Case Studies and Research Findings

Study ReferenceApplication AreaKey Findings
Cancer ImmunotherapyPotent inhibitor of IDO1 with sub-micromolar activity; enhances immune response
Neurological DisordersNeuroprotective effects; potential treatment for depression and anxiety
Antioxidant ActivityDemonstrated capacity to reduce oxidative stress
Herbicidal PropertiesEffective in inhibiting growth of certain weed species

Mechanism of Action

The mechanism of action of 3-(4-Methoxyphenyl)[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application, such as antibacterial or anti-inflammatory activity .

Comparison with Similar Compounds

Key Observations :

  • Electron-Donating vs. In contrast, fluorine and trifluoromethyl groups (electron-withdrawing) may improve metabolic stability and binding affinity .
  • Solubility : The pyrrolidin-3-yl substituent introduces a basic nitrogen, likely improving aqueous solubility compared to aryl-substituted analogs .

Positional Isomerism of the Carboxylic Acid Group

The position of the carboxylic acid group (6 vs. 8) alters molecular interactions:

Compound Name Carboxylic Acid Position Molecular Formula Molecular Weight (g/mol) CAS Number Notes
3-(4-Methoxyphenyl)[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid 6 C₁₄H₁₁N₃O₃ 269.26 948007-55-4 Standard configuration for SAR studies
3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid 8 C₈H₇N₃O₂ 177.16 1082193-69-8 Altered hydrogen-bonding capacity; potential differences in target selectivity

Key Observations :

  • Biological Activity : Position 6 is more commonly reported in pharmacological studies, suggesting optimal spatial arrangement for target binding .

Pharmacological and ADME Properties

Limited data are available for the exact compound, but insights can be inferred from analogs:

  • 3-Phenyl Derivative (3b) : Exhibited moderate antimicrobial activity in preliminary screens, with logP ~2.1 (predicted) indicating balanced lipophilicity .
  • 3-Methyl Derivative : Simplified structure may facilitate rapid clearance, as suggested by its lower molecular weight and uncomplicated metabolism .

Q & A

Basic: What are the key synthetic pathways for synthesizing 3-(4-Methoxyphenyl)[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid, and how can reaction conditions be optimized for yield and purity?

The synthesis typically involves multi-step transformations:

Triazole Ring Formation : Cyclocondensation of substituted pyridines with hydrazine derivatives to form the triazolopyridine core. For example, condensation of 4-methoxyphenyl-substituted precursors with aminopyridines under reflux conditions .

Carboxylic Acid Functionalization : Oxidation or carboxylation at position 6 of the triazolopyridine scaffold. This may involve hydrolysis of ester intermediates (e.g., ethyl esters) under acidic or basic conditions .

Purification : Column chromatography (silica gel, eluting with ethyl acetate/hexane mixtures) or recrystallization (using ethanol/water systems) ensures ≥95% purity .
Optimization Tips :

  • Use anhydrous solvents and inert atmospheres to prevent side reactions.
  • Monitor reaction progress via TLC or HPLC to minimize over-oxidation.

Basic: What analytical techniques are most effective for confirming the structural integrity and purity of this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions (e.g., methoxyphenyl at C3, carboxylic acid at C6) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., C₁₄H₁₁N₃O₃, calculated 269.08 g/mol) .
  • High-Performance Liquid Chromatography (HPLC) : Purity assessment (>95%) using reverse-phase C18 columns and UV detection at 254 nm .
  • X-ray Diffraction (XRD) : For crystalline derivatives, XRD resolves regiochemistry and polymorphism, as demonstrated in related triazolopyridine salts .

Basic: How can researchers design initial biological activity screens for this compound, considering its structural analogs?

  • Antimicrobial Assays : Minimum Inhibitory Concentration (MIC) tests against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (C. albicans) based on activity observed in triazolopyridine-thiadiazole hybrids .
  • Anticancer Screening : Cytotoxicity assays (MTT or SRB) on cancer cell lines (e.g., HeLa, MCF-7) at concentrations of 1–100 µM, with IC₅₀ calculations .
  • Enzyme Inhibition : Target-specific assays (e.g., kinase or protease inhibition) guided by the compound’s carboxylic acid moiety, which may mimic endogenous substrates .

Advanced: What strategies can elucidate the structure-activity relationship (SAR) of derivatives for therapeutic applications?

  • Substituent Variation : Synthesize analogs with modified methoxyphenyl (e.g., halogenation, alkylation) or carboxylate groups (esters, amides) to assess impact on bioactivity .
  • Biological Profiling : Compare IC₅₀ values across analogs to identify critical functional groups. For example, electron-withdrawing substituents on the phenyl ring may enhance antimicrobial potency .
  • Metabolic Stability Studies : Incubate derivatives with liver microsomes to evaluate oxidative stability and guide lead optimization .

Advanced: How can computational modeling predict binding affinity and mechanism of action?

  • Molecular Docking : Use software (AutoDock, Schrödinger) to model interactions with target proteins (e.g., bacterial dihydrofolate reductase). The carboxylic acid group may form hydrogen bonds with active-site residues .
  • Molecular Dynamics (MD) : Simulate ligand-protein complexes (50–100 ns trajectories) to assess binding stability and conformational changes .
  • QSAR Modeling : Train models on analog datasets to predict logP, solubility, and toxicity, optimizing pharmacokinetic profiles .

Advanced: How can contradictions in reported biological activities of triazolopyridine derivatives be resolved?

  • Standardized Protocols : Replicate assays under uniform conditions (e.g., cell line passage number, incubation time) to minimize variability .
  • Meta-Analysis : Aggregate data from multiple studies to identify trends (e.g., substituent-dependent activity cliffs) .
  • Mechanistic Studies : Use knockout cell lines or enzyme inhibitors to validate target specificity and rule off-target effects .

Advanced: What are the challenges in scaling up synthesis while maintaining regioselectivity?

  • Regioselectivity Control : Optimize reaction stoichiometry (e.g., 1.2 eq of 4-methoxyphenylboronic acid) and catalysts (Pd(PPh₃)₄ for Suzuki couplings) to avoid byproducts .
  • Functional Group Compatibility : Protect the carboxylic acid during reactions (e.g., as methyl esters) to prevent decarboxylation .
  • Process Chemistry : Transition from batch to flow reactors for exothermic steps (e.g., cyclocondensation) to improve safety and yield .

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